2-[2-(Aminomethyl)phenoxy]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)phenoxy]acetamide involves the coupling of phenoxy acetic acid with an aminomethyl group. One common method includes the hydrolysis of a precursor compound to form the corresponding phenoxy acid, which is then coupled with an aminomethyl group in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, coupling agents, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy acetic acid derivatives, while substitution reactions can produce various substituted phenoxy acetamides .
Scientific Research Applications
2-[2-(Aminomethyl)phenoxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by inhibiting poly (ADP-ribose) polymerase (PARP-1), leading to cell cycle arrest and apoptosis . This compound also interacts with various proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide: A related compound with similar chemical properties and applications.
Chalcone derivatives: Compounds with a similar molecular framework used in medicinal chemistry.
Indole derivatives: Another class of compounds with comparable biological activities.
Quinoline derivatives: Known for their therapeutic potential and structural similarity.
Uniqueness
2-[2-(Aminomethyl)phenoxy]acetamide is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ability to induce apoptosis in cancer cells and its applications in proteomics research make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-[2-(aminomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C9H12N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12) |
InChI Key |
KZHYCNKGHCDHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC(=O)N |
Origin of Product |
United States |
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